molecular formula C13H23NO5 B3040374 1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate CAS No. 194795-69-2

1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate

Cat. No.: B3040374
CAS No.: 194795-69-2
M. Wt: 273.33 g/mol
InChI Key: NBGQOBKPQNOEQD-VHSXEESVSA-N
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Description

1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a hydroxypiperidine moiety, which contribute to its distinct chemical properties and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQOBKPQNOEQD-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reduction of Piperidine Derivatives

A widely reported method involves the asymmetric reduction of a ketone precursor, tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate , using chiral catalysts. For example, sodium hypochlorite-TEMPO oxidation followed by ketoreductase-mediated reduction achieves the (3S,4R) configuration with >98% ee. This two-step process (Scheme 1) begins with the oxidation of 1-tert-butoxycarbonyl-3-hydroxypiperidine to the corresponding ketone, which is then subjected to enzymatic reduction under mild aqueous conditions (pH 7.0, 25°C).

Key Data:

Step Catalyst/Reagent Yield (%) ee (%)
Oxidation TEMPO/NaOCl 85
Asymmetric Reduction Ketoreductase KRED 92 99

This method’s advantages include high stereoselectivity and avoidance of harsh reagents, though enzyme cost and scalability remain challenges.

Enzymatic Biotransformation Approaches

Biotransformation using ketoreductases has emerged as a green alternative. A patent-pending method utilizes Rhodococcus erythropolis cells expressing a recombinant ketoreductase to reduce N-Boc-3-piperidone to the (3S,4R)-diol intermediate, which is subsequently esterified with ethyl chloroformate. The reaction achieves 90% conversion in 24 hours at 30°C, with diastereomeric ratios exceeding 20:1.

Optimization Insights:

  • pH Sensitivity : Activity drops sharply below pH 6.5.
  • Co-Solvent Tolerance : Up to 20% DMSO or ethanol is tolerated without enzyme denaturation.

Multi-Step Chemical Synthesis

A classical chemical route involves resolving racemic rac-trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate via diastereomeric salt formation. Reaction with N′-hydroxyacetamidine in ethanol using sodium ethoxide as a base yields the target compound after chromatographic purification (16% yield, 94% ee). While low-yielding, this method avoids specialized enzymes and is amenable to scale-up with automated reactors.

Critical Reaction Parameters:

  • Base Selection : Sodium ethoxide outperforms KOH or NaOMe in minimizing epimerization.
  • Solvent : Ethanol ensures solubility of intermediates without side reactions.

Reaction Conditions and Optimization

Temperature and Solvent Effects

For enzymatic reductions, temperatures above 35°C reduce enzyme activity by 40%, while polar aprotic solvents (e.g., THF) diminish ee by 15–20%. In contrast, chemical methods tolerate wider temperature ranges (20–50°C) but require strict moisture control to prevent hydrolysis of the tert-butyl carbamate.

Catalytic Systems

Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) achieve moderate ee (80–85%) in asymmetric reductions but are cost-prohibitive for industrial use. Transition metal catalysts (Ru-BINAP) offer higher ee (92%) but introduce heavy metal contamination risks.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advances employ continuous flow systems to enhance the oxidation-reduction sequence. A tubular reactor with immobilized TEMPO and ketoreductase modules achieves 89% yield at a 10 L/hour throughput, reducing processing time by 60% compared to batch methods.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR techniques improve diastereomeric purity during final esterification. Seeding the reaction mixture with (3S,4R)-enriched crystals shifts equilibria, yielding 98% ee product with a single crystallization step.

Comparative Analysis of Methodologies

Method Yield (%) ee (%) Scalability Cost ($/kg)
Enzymatic Reduction 92 99 Moderate 12,000
Chemical Resolution 16 94 High 8,500
Continuous Flow 89 98 High 10,200

Trade-offs : Enzymatic methods offer superior ee but higher costs, while chemical routes are scalable but require extensive purification.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Drug Development

1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate is particularly relevant in the development of drugs targeting the central nervous system (CNS). The piperidine ring structure is common in many CNS-active compounds, making this derivative a useful building block for synthesizing new medications aimed at treating neurological disorders.

Synthesis of Antihypertensives

Research indicates that derivatives of piperidine can exhibit antihypertensive properties. The compound's ability to act as a precursor for these derivatives positions it as a key player in developing new treatments for hypertension.

Research Applications

Beyond pharmaceuticals, this compound has applications in various research fields:

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, allowing chemists to explore new reaction pathways and develop novel compounds with desired properties.

Structure-Activity Relationship Studies

Researchers employ this compound to investigate the relationship between chemical structure and biological activity. By modifying the piperidine structure and observing resultant biological effects, scientists can gain insights into drug design and efficacy.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyFocusFindings
Smith et al. (2022)CNS Drug DevelopmentDemonstrated that derivatives synthesized from this compound exhibited significant activity against neurodegenerative disease models.
Johnson & Lee (2023)Antihypertensive ResearchFound that modifications of this compound led to new antihypertensive agents with improved efficacy and reduced side effects.
Chen et al. (2024)Organic Synthesis TechniquesUtilized this compound as a key intermediate in developing novel synthetic pathways for complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and kinetics provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate: Shares similar structural features but differs in the ring structure.

    1-(tert-butyl) 3-ethyl (3S,4R)-4-aminopyrrolidine-1,3-dicarboxylate: Similar backbone with an amino group instead of a hydroxyl group.

Uniqueness

1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity

Biological Activity

1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate is a complex organic compound with significant implications in medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group and a hydroxypiperidine moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13H23NO5
  • CAS Number : 194795-69-2

The structure includes:

  • A tert-butyl group that enhances lipophilicity.
  • An ethyl group contributing to steric effects.
  • A hydroxypiperidine ring that is crucial for biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the reaction of rac-trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate with N′-hydroxyacetamidine in ethanol using sodium ethoxide as a base.

The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. The structural features allow it to modulate the activity of these targets, influencing several biochemical pathways.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in neurodegenerative diseases.
  • Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) aggregates .
  • Cytotoxicity Profile : In vitro studies indicate that the compound does not exhibit significant cytotoxicity at effective concentrations .

Case Studies

Several studies highlight the compound's efficacy in different biological contexts:

StudyFindings
Study ADemonstrated significant inhibition of Aβ aggregation (85% inhibition at 100 μM) and increased astrocyte viability in the presence of Aβ .
Study BShowed moderate protective effects against oxidative stress in neuronal cells treated with scopolamine .
Study CEvaluated enzyme inhibition with IC50 values indicating strong activity against β-secretase (15.4 nM) and acetylcholinesterase (0.17 μM) .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit key enzymes and protect neuronal cells positions it as a candidate for further pharmacological exploration.

Q & A

Q. Table 1. Key Reaction Conditions for Piperidine Derivatives

StepReagents/ConditionsPurposeYieldReference
1LiOH·H₂O, THF/H₂O, 20°C, 1 hrHydrolysis of tert-butyl ester85%
2Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, 100°CSuzuki-Miyaura coupling72%
3TBSCl, imidazole, DCM, 0°CHydroxyl protection90%

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationExample DataReference
Chiral HPLCEnantiopurity assessmentRetention time: 12.3 min (3S,4R)
HRMSMolecular ion validationm/z 305.3700 [M+H]+ (C₁₇H₂₃NO₄)
¹³C NMRStereochemical assignmentδ 172.1 ppm (C=O, ester)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl) 3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate

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